molecular formula C29H46N6O9 B12418819 Tetrazine-Ph-NHCO-PEG6-NH-Boc

Tetrazine-Ph-NHCO-PEG6-NH-Boc

Cat. No.: B12418819
M. Wt: 622.7 g/mol
InChI Key: QCECJBAQKXRDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrazine-Ph-NHCO-PEG6-NH-Boc involves multiple steps, starting with the preparation of the tetrazine group, followed by the attachment of the PEG6 linker and the Boc-protected amine group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Mechanism of Action

Tetrazine-Ph-NHCO-PEG6-NH-Boc exerts its effects through the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with TCO-containing molecules, forming a stable covalent bond. This reaction is highly selective and efficient, making it ideal for targeted protein degradation and bioconjugation .

Comparison with Similar Compounds

Tetrazine-Ph-NHCO-PEG6-NH-Boc is unique due to its combination of a tetrazine group, PEG6 linker, and Boc-protected amine group. Similar compounds include other PEG-based PROTAC linkers and click chemistry reagents, such as:

These compounds share similar properties but differ in the length of the PEG linker and the presence of other functional groups, which can affect their reactivity and applications .

Properties

Molecular Formula

C29H46N6O9

Molecular Weight

622.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C29H46N6O9/c1-29(2,3)44-28(37)30-9-11-39-13-15-41-17-19-43-21-20-42-18-16-40-14-12-38-10-8-26(36)31-22-24-4-6-25(7-5-24)27-34-32-23-33-35-27/h4-7,23H,8-22H2,1-3H3,(H,30,37)(H,31,36)

InChI Key

QCECJBAQKXRDKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.